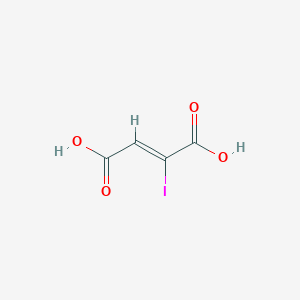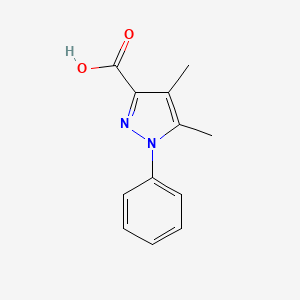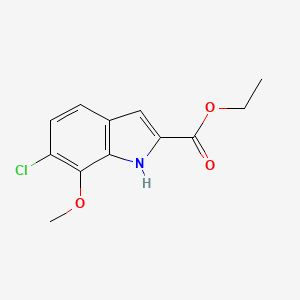
3-fluorofuran
描述
3-Fluorofuran is a heterocyclic organic compound that features a furan ring substituted with a fluorine atom at the third position
作用机制
Target of Action
3-Fluorofuran is a bioactive molecule that has been found to interact with several targets. For instance, it has been reported to inhibit HIV-1 reverse transcriptase at the nanomolar level . This enzyme is crucial for the replication of HIV, and its inhibition can help control the spread of the virus within the body.
Mode of Action
The presence of fluorine can improve the efficiency or alter the properties of non-fluorinated compounds in pharmaceutical, agricultural, and materials chemistry .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially influence its pharmacokinetic properties, as fluorine atoms are known to affect the bioavailability and metabolic stability of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown. Given its reported inhibition of hiv-1 reverse transcriptase, it is likely that it interferes with the replication of the virus, thereby reducing its spread within the body .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature
生化分析
Biochemical Properties
3-Fluorofuran plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit HIV-1 reverse transcriptase at the nanomolar level . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, furfural, a related furan compound, has been shown to induce reactive oxygen species accumulation and cellular damage in Saccharomyces cerevisiae .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action of this compound is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific studies detailing the dosage effects of this compound in animal models are currently lacking in the literature.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It can also affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors . This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluorofuran typically involves the fluorination of furan derivatives. One common method is the reaction of furan with fluorinating agents such as Selectfluor. For instance, the fluorination of alkenynyl silyl ethers with Selectfluor yields 2-fluoroalk-3-yn-1-ones, which can then undergo cyclization to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. specific industrial methods are often proprietary and not widely disclosed.
化学反应分析
Types of Reactions: 3-Fluorofuran can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can lead to the formation of furanones.
Reduction: Reduction reactions can convert this compound to fluorinated tetrahydrofurans.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Fluorinated tetrahydrofurans.
Substitution: Various substituted furans depending on the nucleophile used.
科学研究应用
3-Fluorofuran has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of HIV-1 reverse transcriptase.
Materials Science: Fluorinated furans are used in the development of advanced materials with unique electronic properties.
Biological Studies: The compound’s biological activity makes it a candidate for various biochemical assays and drug development.
相似化合物的比较
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorobenzofuran: Exhibits antibacterial properties.
Uniqueness: 3-Fluorofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HIV-1 reverse transcriptase at nanomolar levels sets it apart from other fluorinated furans .
属性
IUPAC Name |
3-fluorofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FO/c5-4-1-2-6-3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJLBMYQEZHEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-71-7 | |
| Record name | 3-fluorofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 3-fluorofurans?
A1: Several methods have been developed for the synthesis of 3-fluorofurans, each offering advantages depending on the desired substitution pattern:
- Gold(I)-Catalyzed Cycloisomerization: This approach utilizes 2-fluoroalk-3-yn-1-ones as starting materials and employs a gold(I) catalyst, typically in the presence of silver trifluoromethanesulfonate, to promote a 5-endo-dig cyclization. This method is particularly effective for synthesizing 2,5-diaryl-substituted 3-fluorofurans in high yields. [, , ]
- Palladium-Catalyzed Direct Arylation: This method leverages the neighboring effect of the fluorine atom in 3-fluorofurans to facilitate direct arylation with aryl bromides in the presence of a palladium catalyst. This strategy provides access to tetrasubstituted monofluoro furans. [, ]
- Ring Expansion of gem-Difluorocyclopropyl Ketones: Treatment of gem-difluorocyclopropyl ketones with a strong acid like trifluoromethanesulfonic acid (CF3SO3H) induces ring expansion, yielding 3-fluoro-2,5-disubstituted furans. This method is suitable for preparing 3-fluorofurans with aromatic substituents at the C-2 and C-5 positions. []
- Cyclization of gem-Difluorohomopropargyl Alcohols: Base-promoted cyclization of gem-difluorohomopropargyl alcohols, typically using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), offers another route to 2,5-disubstituted 3-fluorofurans. This strategy allows for further derivatization of the resulting 3-fluorofurans to access fluorinated 3,3'-bifurans and tetrasubstituted furans through fluorine-directed ortho-functionalization. []
Q2: Why is there interest in incorporating fluorine into furan rings, specifically at the 3-position?
A: The introduction of fluorine into organic molecules, including furans, is a common strategy in medicinal chemistry due to fluorine's unique properties. Fluorine's small size and high electronegativity can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to target proteins. [] Specifically, incorporating fluorine at the 3-position of furan rings can:
Q3: How does the presence of fluorine impact the reactivity of 3-fluorofuran-2(5H)-one in Diels-Alder reactions?
A: Research indicates that the number of fluorine atoms attached to the double bond of furan-2(5H)-ones significantly influences their reactivity and selectivity in Diels-Alder reactions. []
Q4: Can you elaborate on the use of tandem reactions in the synthesis of potential fluorinated lignan intermediates starting from this compound-2(5H)-one?
A: this compound-2(5H)-one can undergo a sequence of conjugate addition followed by alkylation, effectively constructing complex molecules in a streamlined fashion. []
Q5: What analytical techniques are typically employed to characterize and study 3-fluorofurans?
A5: Various analytical methods are used to characterize and investigate 3-fluorofurans:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for structural elucidation, providing information on the number and types of atoms present, their connectivity, and their spatial relationships. 1H, 13C, and 19F NMR are particularly useful for characterizing fluorinated compounds. []
- X-ray Crystallography: This technique provides definitive structural information by determining the precise three-dimensional arrangement of atoms within a crystal. X-ray crystallography has been used to confirm the structures of various this compound derivatives, including 2-(4-bromophenyl)-3-fluoro-5-(4-methylphenyl)furan and 3-bromo-4-fluorofuran. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride](/img/structure/B6597252.png)
![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)









![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)

